Cas no 79560-92-2 (Acetylcysteine Impurity 3)

Acetylcysteine Impurity 3 化学的及び物理的性質
名前と識別子
-
- L-Alanine, N-acetyl-3-sulfo-
- (2R)-2-acetamido-3-sulfopropanoic acid
- Acetyl(sulfo)-D-alanine
- acetyl cysteic acid
- DTXSID90823780
- 79560-92-2
- (R)-2-Acetamido-3-sulfopropanoic acid
- SCHEMBL11156303
- N-Acetyl-3-sulfo-L-alanine
- Acetylcysteine Impurity 3
-
- インチ: InChI=1S/C5H9NO6S/c1-3(7)6-4(5(8)9)2-13(10,11)12/h4H,2H2,1H3,(H,6,7)(H,8,9)(H,10,11,12)/t4-/m0/s1CopyCopied
- InChIKey: JOOZPRJIUKWLDM-BYPYZUCNSA-NCopyCopied
- SMILES: CC(=O)N[C@@H](CS(=O)(=O)O)C(=O)OCopyCopied
計算された属性
- 精确分子量: 211.01505818g/mol
- 同位素质量: 211.01505818g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 13
- 回転可能化学結合数: 4
- 複雑さ: 302
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1.9
- トポロジー分子極性表面積: 129Ų
じっけんとくせい
- 密度みつど: 1.6±0.1 g/cm3
- ゆうかいてん: NA
- Boiling Point: NA
Acetylcysteine Impurity 3 Security Information
- 危害声明: CAUTION: May irritate eyes, skin
- セキュリティの説明: CAUT
Acetylcysteine Impurity 3 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A172228-50mg |
Acetyl(sulfo)-D-alanine |
79560-92-2 | 50mg |
$ 173.00 | 2023-04-19 | ||
TRC | A172228-500mg |
Acetyl(sulfo)-D-alanine |
79560-92-2 | 500mg |
$ 1378.00 | 2023-04-19 | ||
TRC | A172228-1mg |
Acetylcysteine Impurity 3 |
79560-92-2 | 1mg |
$ 155.00 | 2022-06-08 | ||
TRC | A172228-250mg |
Acetyl(sulfo)-D-alanine |
79560-92-2 | 250mg |
$ 800.00 | 2023-09-09 | ||
TRC | A172228-10mg |
Acetylcysteine Impurity 3 |
79560-92-2 | 10mg |
$ 1240.00 | 2022-06-08 |
Acetylcysteine Impurity 3 関連文献
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
Acetylcysteine Impurity 3に関する追加情報
L-Alanine, N-acetyl-3-sulfo- (CAS No. 79560-92-2): A Comprehensive Guide to Properties and Applications
L-Alanine, N-acetyl-3-sulfo- (CAS 79560-92-2) is a specialized sulfonated amino acid derivative gaining increasing attention in biochemical and pharmaceutical research. This compound, also known as 3-sulfo-L-alanine N-acetyl, represents an important class of modified amino acids with unique physicochemical properties that make it valuable for various scientific and industrial applications.
The molecular structure of N-acetyl-3-sulfo-L-alanine features both acetyl and sulfonic acid functional groups attached to the L-alanine backbone. This combination creates a zwitterionic compound with excellent water solubility and interesting charge characteristics. Researchers are particularly interested in its potential as a biocompatible building block for advanced materials and drug development.
Recent studies highlight the growing importance of sulfonated amino acids like 79560-92-2 in biomedical applications. Their ability to interact with biological systems while maintaining stability makes them promising candidates for drug delivery systems and tissue engineering scaffolds. The sulfonate group in particular contributes to enhanced water retention and ionic properties that are valuable in these applications.
In the pharmaceutical industry, L-Alanine, N-acetyl-3-sulfo- is being explored for its potential in creating modified peptide therapeutics. The sulfonate modification can improve pharmacokinetic properties by increasing solubility and altering charge distribution. This addresses one of the most common challenges in peptide drug development - poor bioavailability.
The cosmetic industry has shown interest in N-acetyl-3-sulfo-L-alanine derivatives for their moisturizing properties and skin compatibility. As consumers increasingly demand science-backed, effective skincare ingredients, this compound's unique water-binding capacity and gentle nature make it attractive for advanced cosmetic formulations.
From a synthetic chemistry perspective, 79560-92-2 serves as an important intermediate for creating more complex sulfonated biomolecules. Its well-defined structure and commercial availability make it valuable for researchers developing new bioconjugation techniques or studying protein-sulfonate interactions.
The global market for specialty amino acids like L-Alanine, N-acetyl-3-sulfo- is experiencing steady growth, driven by increasing R&D investment in biopharmaceuticals and advanced materials. Manufacturers are responding to this demand by improving production processes to ensure consistent quality and purity of this compound.
Quality control of CAS 79560-92-2 typically involves advanced analytical techniques including HPLC, mass spectrometry, and NMR spectroscopy. These methods verify the compound's identity, purity, and confirm the absence of undesirable byproducts. Strict quality standards are particularly important for pharmaceutical and biomedical applications.
Environmental considerations for N-acetyl-3-sulfo-L-alanine production and use are becoming increasingly important. The compound's biodegradability and low toxicity profile make it attractive compared to many synthetic alternatives. Researchers are also investigating its potential in green chemistry applications as a catalyst or template for environmentally friendly processes.
Storage and handling of L-Alanine, N-acetyl-3-sulfo- require standard laboratory precautions. The compound is typically stable at room temperature when kept dry and protected from light. Proper storage conditions help maintain its chemical integrity and performance characteristics over time.
Future research directions for 79560-92-2 include exploring its potential in bioelectronic interfaces and smart biomaterials. The compound's unique combination of amino acid backbone and sulfonate group may enable new applications in biosensing and bio-inspired electronics.
For researchers considering N-acetyl-3-sulfo-L-alanine for their work, it's important to consult recent literature on its specific applications. The compound's behavior can vary significantly depending on pH, concentration, and the presence of other molecules in solution. Proper characterization under experimental conditions is essential for successful outcomes.
The synthesis of L-Alanine, N-acetyl-3-sulfo- typically involves protection of the amino group, followed by sulfonation and subsequent deprotection steps. Modern synthetic approaches aim to improve yield and reduce environmental impact, reflecting the growing emphasis on sustainable chemistry practices.
In analytical applications, 79560-92-2 serves as a reference standard for studying sulfonated amino acid metabolism and post-translational modifications. Its well-characterized properties make it valuable for method development and calibration in mass spectrometry-based proteomics studies.
As interest grows in personalized medicine and targeted therapies, compounds like N-acetyl-3-sulfo-L-alanine may play increasingly important roles. Their ability to modify biological activity while maintaining biocompatibility aligns well with these emerging medical paradigms.
The commercial availability of L-Alanine, N-acetyl-3-sulfo- from multiple suppliers has improved in recent years, reflecting its growing importance in research and development. However, users should verify specifications and certificates of analysis to ensure the material meets their specific requirements.
From a regulatory perspective, CAS 79560-92-2 is generally regarded as safe for research use when handled properly. However, specific applications (particularly in pharmaceuticals or cosmetics) may require additional safety assessments and regulatory approvals depending on the jurisdiction and intended use.
In conclusion, L-Alanine, N-acetyl-3-sulfo- represents an intriguing and versatile compound with growing importance across multiple scientific disciplines. Its unique combination of amino acid and sulfonate functionality continues to inspire new applications in biochemistry, materials science, and pharmaceutical development.
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